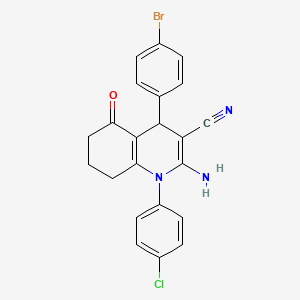![molecular formula C20H16N4O7 B11541882 2-(2-methoxy-4,6-dinitrophenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11541882.png)
2-(2-methoxy-4,6-dinitrophenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxy-4,6-dinitrophenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is a complex organic compound that features both aromatic and hydrazide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxy-4,6-dinitrophenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide typically involves multiple steps:
Nitration: The starting material, 2-methoxyphenol, undergoes nitration to introduce nitro groups at the 4 and 6 positions.
Esterification: The nitrated product is then esterified with chloroacetic acid to form 2-(2-methoxy-4,6-dinitrophenoxy)acetic acid.
Hydrazide Formation: The ester is converted to the corresponding hydrazide using hydrazine hydrate.
Condensation: Finally, the hydrazide is condensed with naphthalen-1-carbaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for nitration and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The hydrazide group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: 2-(2-hydroxy-4,6-dinitrophenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide.
Reduction: 2-(2-methoxy-4,6-diaminophenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide.
Substitution: Various substituted hydrazides depending on the electrophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-(2-methoxy-4,6-dinitrophenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their function. The presence of nitro and hydrazide groups suggests potential interactions with nucleophilic sites in biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide: Lacks the naphthalen-1-ylmethylidene group.
2-(2-methoxyphenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide: Lacks the nitro groups.
Uniqueness
2-(2-methoxy-4,6-dinitrophenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is unique due to the combination of methoxy, nitro, and hydrazide functional groups along with the naphthalen-1-ylmethylidene moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C20H16N4O7 |
|---|---|
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
2-(2-methoxy-4,6-dinitrophenoxy)-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C20H16N4O7/c1-30-18-10-15(23(26)27)9-17(24(28)29)20(18)31-12-19(25)22-21-11-14-7-4-6-13-5-2-3-8-16(13)14/h2-11H,12H2,1H3,(H,22,25)/b21-11+ |
Clé InChI |
FUHBAICFZASNMU-SRZZPIQSSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OCC(=O)N/N=C/C2=CC=CC3=CC=CC=C32)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
COC1=CC(=CC(=C1OCC(=O)NN=CC2=CC=CC3=CC=CC=C32)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11541800.png)

![N-(4-bromophenyl)-N-(2-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-2-oxoethyl)benzenesulfonamide (non-preferred name)](/img/structure/B11541813.png)
![N-(5-chloro-2-methylphenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide](/img/structure/B11541819.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-8-methyl-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide](/img/structure/B11541821.png)
![4-[3-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B11541825.png)
![(1S,2S,3aR)-2-(4-chlorophenyl)-1-[(4-methoxyphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11541840.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-nitrobenzoate](/img/structure/B11541849.png)
![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11541862.png)
![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-2-(5-methyl-1H-benzimidazol-2-yl)phenol](/img/structure/B11541863.png)
![N-[(11Z)-6-methyl-11H-indeno[1,2-b]quinoxalin-11-ylidene]aniline](/img/structure/B11541869.png)
![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B11541877.png)
![5-{[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11541880.png)
![(2-Bromophenyl){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B11541881.png)
